(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid
Description
(1R,2S)-rel-2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 2055841-08-0) is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a butoxycarbonyl ester at position 2. Its molecular formula is C₉H₁₄O₄, with a molecular weight of approximately 186.21 g/mol (calculated). The butoxycarbonyl group enhances lipophilicity, making it valuable in pharmaceutical intermediates and organic synthesis. It is typically stored at room temperature in sealed containers to prevent hydrolysis .
Properties
IUPAC Name |
(1R,2S)-2-butoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSPVAXZXBCUSV-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of an alkene with a diazo compound in the presence of a chiral rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to yield alcohols or other reduced forms.
Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid is a chiral compound notable for its cyclopropane structure. It has a molecular formula of and a molecular weight of approximately 186.21 g/mol. The butoxycarbonyl group is a key component, influencing its chemical properties and making it useful in medicinal chemistry and organic synthesis.
Potential Applications
This compound has potential applications in:
- Medicinal Chemistry The presence of the butoxycarbonyl group suggests uses in synthesizing pharmaceuticals.
- Organic Synthesis It serves as a versatile building block for creating more complex organic molecules.
- Interaction Studies Research includes studying interactions with proteins and enzymes to understand potential biological roles and therapeutic potential. These studies may involve techniques such as:
- Binding assays
- Enzyme inhibition assays
- Cellular uptake studies
Structural Comparison
This compound shares structural similarities with other compounds, but it also has unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | Cyclopentane structure with amino and butoxycarbonyl groups | Contains an amino group; different ring size |
| (1R,2S)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid | Cyclopropane structure with benzyloxy and carboxylic groups | Benzyloxy group instead of butoxycarbonyl; may exhibit different reactivity |
| Cis-2-(butoxycarbonyl)cyclopropanecarboxylic acid | Similar cyclopropane structure with butoxycarbonyl | Geometric isomer; may have different physical properties |
Mechanism of Action
The mechanism by which (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopropane Carboxylic Acids
Cyclopropane derivatives are widely used due to their strained ring structure, which imparts unique reactivity. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Lipophilicity and Solubility :
- The butoxycarbonyl group in the target compound increases lipophilicity compared to methoxy analogs, enhancing membrane permeability in drug candidates. However, it is less lipophilic than aromatic derivatives (e.g., naphthyl or phenyl) .
- Methoxycarbonyl analogs (e.g., CAS 88335-97-1) exhibit higher water solubility, making them suitable for aqueous-phase reactions .
Hydrolytic Stability :
- The tert-butoxycarbonyl variant (CAS 202212-68-8) demonstrates superior hydrolytic stability due to steric protection of the ester bond, whereas the linear butoxy group in the target compound offers moderate stability .
Aromatic vs. Aliphatic Substituents: Naphthyl and phenyl derivatives (e.g., CAS 1616119-52-8, 939-89-9) are preferred in drug design for π-π stacking interactions with aromatic amino acids in target proteins .
Acidity and Reactivity: Dicarboxylic acid derivatives (e.g., CAS 696-74-2) have higher acidity (pKa ~2-3), enabling use as catalysts or chelating agents. The monocarboxylic acid-ester derivatives (e.g., target compound) are less acidic (pKa ~4-5) .
Biological Activity
(1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique cyclopropane structure and the presence of a butoxycarbonyl group contribute to its intriguing biological activities. This article synthesizes available research findings on the compound's biological activity, including data tables and case studies.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- CAS Number : 2055841-08-0
The compound is characterized by its chiral configuration, which influences its interaction with biological systems. Understanding these interactions is crucial for exploring its pharmacological profiles.
Biological Activity Overview
Research into the biological activity of this compound has focused on various aspects, including:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes, which could be relevant for therapeutic applications.
- Protein Interactions : Interaction studies are essential for elucidating the compound's role in biological pathways.
1. Enzyme Inhibition Studies
Studies have indicated that compounds with similar structures exhibit inhibitory effects on enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes. The potential of this compound as an enzyme inhibitor could be explored further through:
- In vitro assays to determine IC50 values.
- Mechanistic studies to understand the binding interactions with target enzymes.
2. Antimicrobial Activity
Research has suggested that cyclopropane derivatives may possess antimicrobial properties. Investigating the antimicrobial activity of this compound against various pathogens could provide insights into its therapeutic potential.
| Pathogen Tested | Method of Testing | Results |
|---|---|---|
| Staphylococcus aureus | Disk diffusion method | Zone of inhibition observed |
| Escherichia coli | Broth microdilution | Minimum inhibitory concentration determined |
Comparative Analysis with Related Compounds
The structural uniqueness of this compound allows for comparison with other similar compounds. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid | Cyclopentane structure | Contains an amino group; different ring size |
| (1R,2S)-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid | Cyclopropane structure with benzyloxy group | Different reactivity due to benzyloxy group |
| Cis-2-(butoxycarbonyl)cyclopropanecarboxylic acid | Geometric isomer of the compound | Potentially different physical properties |
Future Directions in Research
Future studies should focus on:
- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.
- Toxicological Assessments : Evaluating safety profiles for potential therapeutic applications.
- Expanded Biological Testing : Investigating additional biological targets and mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid, and how can stereochemical purity be ensured?
The synthesis typically involves cyclopropanation via diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., Rh(II)), followed by functionalization of the cyclopropane ring. To ensure stereochemical fidelity, chiral auxiliaries or asymmetric catalysis (e.g., Ru-based catalysts) are recommended. For example, cyclopropanation under low-temperature conditions (-20°C) with slow reagent addition minimizes racemization . Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm enantiomeric excess .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?
- FT-IR : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
- NMR :
- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm). The butoxy group shows a triplet for CH₂O (δ ~4.1 ppm) .
- ¹³C NMR : Carboxylic acid carbonyl at ~175 ppm, ester carbonyl at ~165 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₄O₄: 199.0971) .
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The strained cyclopropane ring increases susceptibility to ring-opening reactions. For example, in alkaline conditions, the ring may undergo nucleophilic attack at the electrophilic cyclopropane carbons, forming linear intermediates. Steric effects from the butoxycarbonyl group can direct regioselectivity .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. To address this:
- Standardize assay protocols : Use Tris-HCl buffer (pH 7.4) and <1% DMSO to minimize solvent effects.
- Validate target specificity : Perform counter-screens against related enzymes (e.g., serine vs. cysteine proteases).
- Computational docking : Compare binding poses in different crystal structures (e.g., PDB entries) to identify key interactions .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water, ethanol) at physiological pH (7.4) and elevated temperatures (25–50°C) to assess degradation pathways.
- DFT Calculations : Evaluate the energy barrier for cyclopropane ring-opening or ester hydrolysis. For example, B3LYP/6-31G* level theory predicts hydrolysis rates in acidic vs. basic media .
Q. What role does the butoxycarbonyl group play in modulating pharmacokinetic properties?
The butoxycarbonyl group enhances lipophilicity (logP ~1.8), improving membrane permeability. However, it may reduce aqueous solubility. Prodrug strategies (e.g., ester-to-acid conversion via carboxylesterases) can balance bioavailability and target engagement. In vitro assays with Caco-2 cells or PAMPA membranes quantify permeability .
Methodological Guidance
Q. How to optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- Scale-up adjustments : Replace batch reactors with flow chemistry setups to control exothermic cyclopropanation.
- Catalyst recycling : Immobilize Rh(II) catalysts on silica gel to reduce metal contamination.
- In-line analytics : Use PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring .
Q. What analytical workflows are recommended for detecting degradation products in long-term stability studies?
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate and identify degradants (e.g., ring-opened dicarboxylic acids).
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
